![molecular formula C33H34Cl2N4O7 B1684225 Becatecarin CAS No. 119673-08-4](/img/structure/B1684225.png)
Becatecarin
Overview
Description
Becatecarin is a synthetic diethylaminoethyl analogue of the indolocarbazole glycoside antineoplastic antibiotic rebeccamycin . It is a small molecule, anticancer compound for the treatment of hepatobiliary duct tumors, a rare and aggressive form of cancer with a high medical need and very limited survival .
Synthesis Analysis
Becatecarin is a derivative of rebeccamycin . The parent compound, rebeccamycin, was isolated from the actinomycete Saccharothrix aerocoligenes and was shown to inhibit topoisomerase I and II, but its poor water solubility precluded its clinical use, leading to the synthesis of the water-soluble analog, becatecarin .Molecular Structure Analysis
The molecular formula of Becatecarin is C33H34Cl2N4O7 . The average mass is 669.552 Da and the monoisotopic mass is 668.180481 Da .Chemical Reactions Analysis
While specific chemical reactions involving Becatecarin are not detailed in the search results, it is known that Becatecarin intercalates into DNA and stabilizes the DNA-topoisomerase I complex .Physical And Chemical Properties Analysis
Becatecarin has a molecular weight of 669.5 g/mol . Other physical and chemical properties are not detailed in the search results.Scientific Research Applications
Leukemia Treatment
Becatecarin has also been explored for the treatment of unspecified types of leukemia .
Liver Cancer Treatment
Research has been conducted to evaluate the effectiveness of Becatecarin in the treatment of liver cancer .
Gastric Cancer Treatment
Becatecarin has shown potential in the treatment of gastric cancer, as noted in early clinical studies .
ABCG2 Expression Induction
Becatecarin can induce the expression of the ATP-binding cassette transporter, ABCG2, in lung carcinoma cells . This overexpression has been linked to resistance to topoisomerase inhibitors .
ABCG2 Transport Substrate
Becatecarin is a transport substrate for ABCG2 . It competes with [125I]-IAAP labeling of ABCG2, stimulates ATPase activity, and at concentrations greater than 10 μM, inhibits ABCG2-mediated transport .
Resistance to Topoisomerase Inhibitors
Becatecarin-selected A549 Bec150 lung carcinoma cells were found to be resistant to becatecarin, mitoxantrone, SN-38, and topotecan . This suggests that Becatecarin might play a role in the development of resistance to these drugs.
Mechanism of Action
Target of Action
Becatecarin primarily targets DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta . These enzymes play a crucial role in DNA replication and transcription by controlling the topological states of DNA, thereby facilitating processes that require DNA unwinding .
Biochemical Pathways
It is known that becatecarin can induce the expression of the atp-binding cassette transporter, abcg2, in lung carcinoma cells . ABCG2 is a protein that transports various molecules across extra- and intra-cellular membranes and is linked to resistance to topoisomerase inhibitors .
Pharmacokinetics
It is known that becatecarin can be transported by abcg2 . The impact of these properties on the bioavailability of Becatecarin is currently unclear and requires further investigation.
Result of Action
The molecular and cellular effects of Becatecarin’s action primarily involve the initiation of DNA cleavage and apoptosis . This leads to cell death, which is a desired outcome in the treatment of cancer. Additionally, Becatecarin can induce the expression of ABCG2, which may contribute to drug resistance .
Action Environment
It is known that the complex cell morphology of the producing organism, lentzea aerocolonigenes, plays a significant role in the production of becatecarin
properties
IUPAC Name |
5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34Cl2N4O7/c1-4-37(5-2)12-13-38-31(43)22-20-15-8-6-10-17(34)24(15)36-25(20)27-21(23(22)32(38)44)16-9-7-11-18(35)26(16)39(27)33-29(42)28(41)30(45-3)19(14-40)46-33/h6-11,19,28-30,33,36,40-42H,4-5,12-14H2,1-3H3/t19-,28-,29-,30-,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKFWUPVIZYJMR-UDOAKELVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5C7C(C(C(C(O7)CO)OC)O)O)C(=CC=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)OC)O)O)C(=CC=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34Cl2N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869635 | |
Record name | Becatecarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Becatecarin is a small molecule, anticancer compound for the treatment of hepatobiliary duct tumors, a rare and aggressive form of cancer with a high medical need and very limited survival. Becatecarin intercalates into DNA and stabilizes the DNA-topoisomerase I complex, thereby interfering with the topoisomerase I-catalyzed DNA breakage-reunion reaction and initiating DNA cleavage and apoptosis. | |
Record name | Becatecarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Becatecarin | |
CAS RN |
119673-08-4 | |
Record name | NSC 655649 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119673-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Becatecarin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119673084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Becatecarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Becatecarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BECATECARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A60X6MBU6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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